3-Fluorophénylcyanamide

Vue d'ensemble

Description

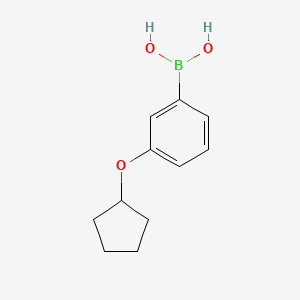

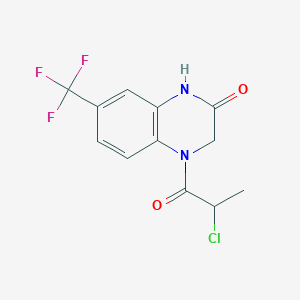

3-Fluorophenylcyanamide is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluorophenylcyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorophenylcyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie de Cycloaddition

3-Fluorophénylcyanamide: est utilisé dans les réactions de cycloaddition, qui sont des méthodes fondamentales pour la construction de structures cycliques complexes. Ces réactions sont essentielles pour la synthèse de divers composés hétérocycliques qui servent d’intermédiaires clés dans les produits pharmaceutiques et les agrochimiques. La réactivité du composé permet la formation de divers systèmes cycliques dans des conditions douces, ce qui le rend précieux pour la construction de cadres pharmacologiquement pertinents .

Réactions d’Aminocyanation

Dans le domaine de l’aminocyanation, le This compound sert de précurseur pour l’introduction de fonctions amino et cyano dans les molécules organiques. Cette double fonctionnalité est particulièrement bénéfique dans la synthèse d’acides aminés, de peptides et d’hétérocycles azotés. Son application dans ce domaine améliore la diversité des composés médicinaux accessibles .

Agents Électrophiliques de Transfert de Cyanure

La capacité du composé à agir comme agent électrophile de transfert de cyanure est exploitée dans diverses voies synthétiques. Il offre une voie directe pour introduire des groupes cyano dans les molécules, qui peuvent être ensuite transformés en acides carboxyliques, en amides et en amines. Cette transformation est cruciale pour modifier les propriétés pharmacocinétiques des molécules médicamenteuses .

Chimie Radicalaire et de Coordination

This compound: présente une chimie radicalaire et de coordination unique en raison de sa connectivité NCN. Il peut participer à des réactions radicalaires, servant de bloc de construction pour les initiateurs radicalaires ou les agents de polymérisation. De plus, sa capacité de coordination avec les métaux conduit à la formation de complexes métalliques qui ont des applications potentielles en catalyse et en science des matériaux .

Applications Antivirales et Anti-inflammatoires

Les dérivés du This compound ont été étudiés pour leurs propriétés antivirales et anti-inflammatoires. Ces dérivés montrent une promesse dans l’inhibition de la réplication de divers virus et la réduction de l’inflammation, ce qui est crucial pour le développement de nouvelles thérapies pour les maladies infectieuses et auto-immunes .

Cytotoxicité Contre les Lignées Cellulaires Humaines

La recherche a également exploré l’utilisation de dérivés du This compound dans l’étude de la cytotoxicité contre différentes lignées cellulaires humaines. Cette application est importante pour la recherche sur le cancer, où la compréhension de l’interaction du composé avec les cellules cancéreuses peut conduire au développement de thérapies anticancéreuses ciblées .

Mécanisme D'action

Mode of Action

The mode of action of 3-Fluorophenylcyanamide is currently unknown due to the lack of specific studies on this compound . Generally, a compound interacts with its target in a way that alters the target’s activity, which can result in a variety of effects, such as inhibiting enzyme activity, blocking receptor signaling, or modulating gene expression.

Result of Action

The specific molecular and cellular effects of 3-Fluorophenylcyanamide’s action are currently unknown . The results of a compound’s action can range from changes in cell growth and proliferation to alterations in cell signaling and communication.

Action Environment

The action of 3-Fluorophenylcyanamide can be influenced by various environmental factors . These factors can include the physical and chemical conditions within the cell, the presence of other molecules, and the overall state of the organism. These factors can affect the compound’s stability, its ability to reach its target, and its ultimate effects on the cell.

Propriétés

IUPAC Name |

(3-fluorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERRJKMJMUHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)

![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)